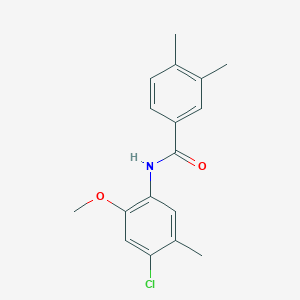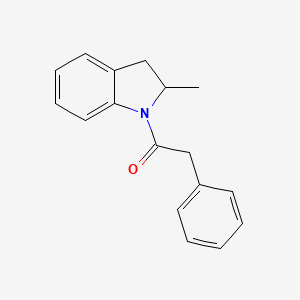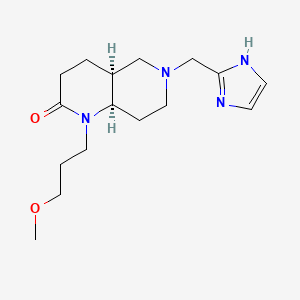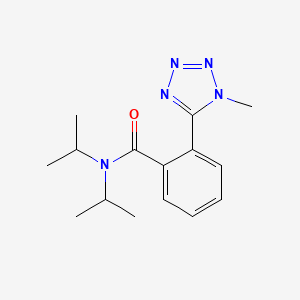
3-(3-羟基-3-甲基丁基)-N-甲基-N-(2-喹啉甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinolinylmethyl benzamide derivatives often involves multi-step reactions, including the Bischler-Napieralski reaction, which is prominent for generating dihydro-quinoline or quinoline derivatives from benzamides. This approach, as demonstrated by Browne et al. (1981), involves cyclizing N-(4-aryl-4-hydroxybutyl)benzamides under specific conditions to yield quinoline derivatives, indicating the complexity and versatility of synthetic pathways for such compounds (Browne, Skelton, & White, 1981).
Molecular Structure Analysis
The molecular structure of benzamide and quinoline derivatives has been extensively studied through X-ray crystallography, providing insights into their conformation, bonding, and potential reactivity. For instance, the structural analysis of N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives by Wang, Shen, & Sun (2009) through single-crystal X-ray diffraction showcases the detailed arrangement of atoms and their electronic environment, which is crucial for understanding the molecule's interactions and functions (Wang, Shen, & Sun, 2009).
Chemical Reactions and Properties
The chemical reactions involving quinoline derivatives highlight their potential for modification and interaction with other chemical entities. For example, the work on dibutyltin(IV) complexes with quinolinylmethyl benzamide analogs reveals the compound's ability to form complex structures with metal ions, indicating its reactive nature and potential for forming coordination compounds with various applications (Roy & De, 2021).
科学研究应用
药代动力学和组织分布
一项研究调查了一款新型 ALK5 抑制剂的药代动力学和代谢,该抑制剂与 3-(3-羟基-3-甲基丁基)-N-甲基-N-(2-喹啉甲基)苯甲酰胺具有结构相似性。该抑制剂抑制肾和肝纤维化,并在乳腺癌模型中发挥抗转移作用。该研究重点介绍了此类化合物作为有效的口服抗纤维化药物的潜力 (Kim 等人,2008)。
抗菌活性
一项针对喹喔啉 N,N-二氧化物衍生物的研究表明,它们与 3-(3-羟基-3-甲基丁基)-N-甲基-N-(2-喹啉甲基)苯甲酰胺在结构上相似,并探讨了它们对各种细菌和酵母菌株的抗菌活性。该研究表明,此类化合物由于其最低抑菌浓度低且能完全消除细菌菌株,因此可能是化疗的潜在候选药物,这表明其对真核模型的毒性较低 (Vieira 等人,2014)。
抗肿瘤作用
利诺胺是一种喹啉 3-羧酰胺,其结构与 3-(3-羟基-3-甲基丁基)-N-甲基-N-(2-喹啉甲基)苯甲酰胺相似,已证明对大鼠前列腺癌具有抗肿瘤作用。在各种癌症亚系中观察到该化合物的疗效,表明其在癌症治疗中的潜力。该研究表明,利诺胺的作用涉及免疫和非免疫宿主机制,例如抗血管生成 (Ichikawa 等人,1992)。
用于抑郁症治疗的 5-HT3 受体拮抗剂
喹喔啉-2-羧酰胺在结构上与 3-(3-羟基-3-甲基丁基)-N-甲基-N-(2-喹啉甲基)苯甲酰胺相关,研究人员探索了它们作为 5-HT3 受体拮抗剂在抑郁症治疗中的潜力。该研究的构效关系分析表明,这些化合物可能有效治疗抑郁症,并提供了芳香族残基在受体相互作用中的作用见解 (Mahesh 等人,2010)。
属性
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-methyl-N-(quinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-23(2,27)14-13-17-7-6-9-19(15-17)22(26)25(3)16-20-12-11-18-8-4-5-10-21(18)24-20/h4-12,15,27H,13-14,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBVFCHWJZMTHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)
![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)


![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)
![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)



![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)
![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]benzamide](/img/structure/B5596716.png)